2,3-Dimethyl-4-nitroaniline
Description
Contextual Significance of Aromatic Nitro Compounds
Aromatic nitro compounds are a cornerstone of modern organic chemistry and the chemical industry. rsc.org They are defined as organic molecules containing one or more nitro groups (–NO₂) attached to an aromatic ring. numberanalytics.comnih.gov The nitro group is strongly electron-withdrawing, a property that profoundly influences the chemical behavior of the aromatic system. numberanalytics.comwikipedia.org This electronic effect makes aromatic nitro compounds valuable intermediates in the synthesis of a vast array of other chemicals. rsc.orgnumberanalytics.com
The synthesis of aromatic nitro compounds is most commonly achieved through the nitration of aromatic hydrocarbons using a mixture of nitric acid and sulfuric acid. numberanalytics.com This process has been instrumental in the production of materials ranging from pharmaceuticals and agrochemicals to dyes and pigments. numberanalytics.comnumberanalytics.com For instance, they are key precursors in the synthesis of antibiotics, pesticides, and various colorants. numberanalytics.comnumberanalytics.com The versatility and reactivity of aromatic nitro compounds underscore their importance in both fundamental research and industrial applications. numberanalytics.com
Unique Structural Features and Reactivity of 2,3-Dimethyl-4-nitroaniline
This compound, with the chemical formula C₈H₁₀N₂O₂, possesses a distinct substitution pattern on its benzene (B151609) ring that dictates its chemical properties. nih.gov The molecule features a nitro group at the 4-position, an amine group at the 1-position, and two methyl groups at the 2- and 3-positions. This arrangement of functional groups creates a unique interplay of electronic and steric effects that govern its reactivity.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 80879-86-3 |
| Appearance | Typically a solid |
Note: This data is compiled from various sources. nih.govguidechem.comsigmaaldrich.comcalpaclab.com
The two methyl (-CH₃) groups at the ortho and meta positions relative to the amine group introduce significant steric and electronic effects. acs.org Sterically, the methyl groups can hinder the approach of reactants to the adjacent functional groups, potentially influencing the regioselectivity of reactions. cdnsciencepub.comsciencescholar.us This steric hindrance can, for example, direct incoming electrophiles to less crowded positions on the aromatic ring.
The nitro group (–NO₂) is a powerful electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic substitution. wikipedia.orgfiveable.me This deactivation is a result of the strong resonance and inductive effects of the nitro group, which pull electron density away from the ring. numberanalytics.com Conversely, this electron-withdrawing nature facilitates nucleophilic aromatic substitution (SNAr) reactions by stabilizing the intermediate Meisenheimer complex. wikipedia.orgacs.org
The nitro group's presence is also pivotal for subsequent synthetic transformations. A common and highly useful reaction is the reduction of the nitro group to an amine (–NH₂), which opens up a vast array of further functionalization possibilities, including diazotization and coupling reactions. wikipedia.org This transformation is fundamental in the synthesis of many dyes and pharmaceuticals. wikipedia.org
The amine group (–NH₂) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, in this compound, its directing effect is modulated by the presence of the other substituents. The amine group is basic and can be protonated in acidic conditions, which alters its electronic influence on the ring. nih.gov
The amine functionality is also a key site for various chemical modifications. It can be acylated, alkylated, or used as a nucleophile in a variety of reactions. acs.org In the context of nitroanilines, the amine group can exhibit unusual reactivity. For instance, some nitroanilines show surprisingly high reactivity in SNAr reactions with hydroxide (B78521) ions in aqueous media, where the amine group acts as a leaving group, a phenomenon attributed to hydrogen-bonding interactions. acs.orgacs.org
Role of the Nitro Group
Overview of Research Trajectories for this compound and Related Analogs
Research involving this compound and its analogs has followed several key trajectories, primarily driven by their utility as synthetic intermediates.
One major area of investigation is their use in the synthesis of heterocyclic compounds . The reactive functional groups on the aniline (B41778) ring serve as handles for constructing more complex molecular architectures. For example, the reduction of the nitro group to an amine, followed by intramolecular condensation reactions, is a common strategy for building fused ring systems. acs.org
Another significant research direction is their application in materials science . Substituted nitroanilines are known to possess interesting optical and electronic properties. mdpi.com The charge-transfer characteristics arising from the electron-donating amine and electron-withdrawing nitro group make them candidates for non-linear optical (NLO) materials. mdpi.comresearchgate.net Research in this area explores how modifying the substitution pattern, such as in this compound, can tune these properties for specific applications in electronics and photonics. mdpi.com
Furthermore, analogs of this compound are used as building blocks in medicinal chemistry . The nitroaniline scaffold is present in various biologically active molecules. Researchers often synthesize libraries of related compounds to study structure-activity relationships and develop new therapeutic agents. For instance, substituted nitroanilines have been investigated for their potential as enzyme inhibitors.
The study of the reaction mechanisms involving these compounds also remains an active area of research. The interplay of steric and electronic effects in molecules like this compound provides a rich platform for investigating fundamental principles of organic reactivity, such as the intricacies of electrophilic and nucleophilic aromatic substitution. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIWYZBTCKMAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427766 | |
| Record name | 2,3-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80879-86-3 | |
| Record name | 2,3-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Strategic Approaches to the Synthesis of 2,3-Dimethyl-4-nitroaniline
The synthesis of this compound is most commonly achieved through the direct nitration of 2,3-dimethylaniline (B142581). However, alternative routes are also being explored to address challenges such as regioselectivity and reaction control.
Direct Nitration of 2,3-Dimethylaniline
Direct nitration stands as a principal method for introducing a nitro group onto the aromatic ring of 2,3-dimethylaniline. This approach involves the reaction of the substrate with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
The core of the direct nitration method is the electrophilic aromatic substitution (EAS) mechanism. In this reaction, the nitronium ion (NO₂⁺), a potent electrophile, is generated from the interaction of concentrated nitric and sulfuric acids. This ion then attacks the electron-rich benzene (B151609) ring of 2,3-dimethylaniline.
The reaction is highly exothermic, necessitating careful temperature control to prevent over-nitration and side reactions. Typically, the 2,3-dimethylaniline is first dissolved in concentrated sulfuric acid at a reduced temperature, ranging from -10°C to 5°C, to form the anilinium salt and stabilize the reaction intermediate. The nitrating mixture is then added dropwise, maintaining a low temperature, often below 20°C.
Recent developments have explored the use of potassium nitrate (B79036) in sulfuric acid as a more sustainable nitrating agent, which minimizes the emission of toxic nitrogen oxides (NOₓ). This method involves mixing 2,3-dimethylaniline with sulfuric acid and then adding a solution of potassium nitrate in sulfuric acid at a controlled temperature, followed by heating to complete the reaction.
The directing effects of the substituents on the aniline (B41778) ring play a critical role in determining the position of nitration. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. However, under the strongly acidic conditions of nitration, it is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group. brainly.inchemistrysteps.com The two methyl groups at positions 2 and 3 are ortho- and para-directing.
The interplay of these directing effects, coupled with steric hindrance from the methyl groups, influences the final product distribution. The methyl groups at the 2 and 3 positions sterically hinder the ortho positions (C4 and C6 relative to the amine), and their electronic donating nature activates the ring, favoring substitution at the para position (C4). This leads to the formation of this compound as a major product. However, competing ortho-nitration can still occur, leading to the formation of isomeric byproducts such as 2,3-Dimethyl-6-nitroaniline. The formation of meta-isomers can also occur due to the presence of the anilinium ion. brainly.in
Studies on the nitration of similarly substituted anilines, such as 3-methylacetanilide, have shown that the interplay between the activating effect of the protected amino group and the inductive effect of the methyl group can lead to a high yield of the 4-nitro product. ulisboa.pt
To maximize the yield of this compound and minimize the formation of unwanted isomers and byproducts, several reaction parameters can be optimized.
Interactive Data Table: Optimization of Nitration Reaction Parameters
| Parameter | Optimal Range | Impact on Yield and Purity |
| Temperature | -10°C to 20°C (initial), then 80°C to 120°C | Low initial temperatures control the exothermic reaction and prevent over-nitration. Subsequent heating drives the reaction to completion. |
| HNO₃:H₂SO₄ Ratio | 1:5 to 1:15 (v/v) | A higher proportion of sulfuric acid ensures complete generation of the nitronium ion. |
| Reaction Time | 0.5 to 2 hours | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to side reactions. |
| Nitrating Agent | KNO₃ in H₂SO₄ | Can offer a more sustainable process with reduced toxic emissions compared to fuming nitric acid. |
Careful control of stoichiometry is also crucial to prevent over-nitration or oxidation of the amine group.
Direct nitration of anilines can be problematic, often leading to oxidation of the highly reactive amino group and a mixture of products. brainly.inallen.in To circumvent these issues, the amino group can be protected, typically through acetylation. brainly.inallen.in
The acetylation of 2,3-dimethylaniline with acetic anhydride (B1165640) converts the highly activating amino group into a less activating acetamido group (-NHCOCH₃). brainly.in This acetamido group is still an ortho-, para-director but is less prone to oxidation. brainly.in The protection strategy allows for a more controlled nitration, favoring the formation of the para-nitro isomer. brainly.inallen.in
The typical procedure involves:
Acetylation: Reacting 2,3-dimethylaniline with acetic anhydride.
Nitration: Treating the resulting 2,3-dimethylacetanilide with the nitrating mixture.
Hydrolysis: Removing the acetyl group by acid or base hydrolysis to yield the final product, this compound.
Research has shown that the choice of protecting group can influence regioselectivity. For instance, a study on toluidine nitration demonstrated that the acetamide (B32628) group's resonance effect is stronger than that of a succinimide (B58015) group, leading to different isomer distributions. ulisboa.pt
Optimization of Reaction Parameters for Yield and Purity
Alternative Synthetic Routes and Precursors
While direct nitration is the most common method, researchers are exploring alternative synthetic pathways. One such approach involves a three-component ring transformation of dinitropyridone with aliphatic ketones in the presence of an ammonium (B1175870) source. kochi-tech.ac.jp This method has been used to synthesize various N,N,2,6-tetrasubstituted 4-nitroanilines in good yields. kochi-tech.ac.jp
Another potential, though less common, approach could involve the reduction of a dinitro precursor. However, controlling the selective reduction of one nitro group in the presence of another can be challenging.
Alkylation and Subsequent Nitration Strategies
The principal route to this compound involves the direct nitration of 2,3-dimethylaniline (also known as 2,3-xylidine). This electrophilic aromatic substitution is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The electron-donating amino group (-NH₂) and the two methyl groups (-CH₃) on the aromatic ring activate it towards electrophilic attack. The methyl groups at positions 2 and 3 sterically and electronically direct the substitution to the C-4 position (para to the amine), making it the predominant product.
To enhance regioselectivity and control the reaction, a protection-deprotection strategy can be employed. This involves first protecting the highly activating amino group as an acetanilide.
Protection-Deprotection Sequence:
Acetylation: 2,3-Dimethylaniline is reacted with acetic anhydride. This step converts the amino group into an acetamido group (-NHCOCH₃), which is less activating and provides steric bulk, further ensuring para-substitution.
Nitration: The resulting N-(2,3-dimethylphenyl)acetamide is then nitrated with a mixture of nitric and sulfuric acid.
Hydrolysis: The final step is the removal of the acetyl protecting group by acid-catalyzed hydrolysis to yield this compound.
While Friedel-Crafts alkylation of nitroanilines is a theoretical possibility for introducing methyl groups, it is generally not a practical method for this specific synthesis due to challenges with regioselectivity and catalyst deactivation by the amine group. mdpi.com
Table 1: Comparison of Synthetic Routes to this compound
| Method | Starting Material | Key Reagents | Key Benefit |
|---|---|---|---|
| Direct Nitration | 2,3-Dimethylaniline | HNO₃/H₂SO₄ | Fewer synthetic steps |
| Acetylation Route | 2,3-Dimethylaniline | 1. Acetic Anhydride 2. HNO₃/H₂SO₄ 3. H₂O/H⁺ | Higher regioselectivity |
Industrial Production Methods and Scalability Considerations
For industrial-scale production, efficiency, safety, and cost are paramount. Traditional batch reactors can be used; however, they present challenges in managing the highly exothermic nature of nitration reactions. nih.gov Modern industrial methods are increasingly shifting towards continuous flow systems to address these issues.
Large-scale synthesis can be achieved using continuous flow reactors, such as microstructured tubular reactors, which offer superior heat transfer and mixing capabilities compared to batch processes. This enhanced control minimizes the risk of runaway reactions and reduces the formation of by-products like di-nitrated compounds. For the synthesis of a related compound, 6-bromo-2,3-dimethyl-4-nitroaniline, a pilot-scale microstructured tubular reactor demonstrated a throughput of 50 kg/day . Another example of scalable synthesis involves using high-pressure stainless steel reactors, which has been successfully applied to produce related aniline derivatives on a kilogram scale. rasayanjournal.co.in These examples highlight the industrial feasibility and advantages of moving away from traditional batch methods for producing nitroaromatic compounds.
Emerging Techniques in Synthesis (e.g., Microreactor Technology, Continuous-Flow Synthesis)
Emerging synthetic techniques are revolutionizing the production of nitroaromatic compounds. Microreactor technology and continuous-flow synthesis offer significant advantages in terms of safety, efficiency, and scalability. nih.govrsc.orgrsc.org These systems are characterized by small channel dimensions, which provide a large surface-area-to-volume ratio, leading to excellent heat and mass transfer. researchgate.netpinetwork.org
For nitration reactions, which are notoriously fast and highly exothermic, the precise temperature control and rapid mixing within a microreactor minimize the formation of unwanted by-products and enhance the selectivity for the desired isomer. google.com Continuous-flow processes allow for the on-demand generation of hazardous reagents, such as azides, which are then consumed immediately in a subsequent step, thereby avoiding the accumulation of dangerous intermediates. rsc.org Research on the continuous-flow nitration of o-xylene, a structurally similar substrate, has demonstrated yields of over 94% with a high throughput of 800 g/h at the pilot scale. nih.gov This process also significantly reduced phenolic impurities, simplifying purification and reducing wastewater. nih.gov Such advancements provide a template for developing safer, more efficient, and sustainable industrial processes for the synthesis of this compound. rsc.org
Chemical Transformations and Reaction Analysis of this compound
The reactivity of this compound is dictated by its functional groups: the aromatic amine, the nitro group, and the two methyl groups on the benzene ring.
Oxidation Reactions and Products
The amine group of this compound can be oxidized to form corresponding nitroso or nitro derivatives. This transformation can be achieved using strong oxidizing agents. While the oxidation of electron-rich anilines is common, the oxidation of electron-deficient anilines, such as those containing a nitro group, typically requires more potent reagents or harsher conditions. acs.org
For instance, dimethyldioxirane (B1199080) has been shown to oxidize N,N-dimethyl-4-nitroaniline to its corresponding N-oxide. lookchem.com Another powerful oxidizing system, HOF generated from fluorine and water in acetonitrile, has proven effective for the high-yield oxidation of various electron-deficient anilines. acs.org
Table 2: Potential Oxidation Products of this compound
| Reagent Type | Potential Product |
|---|---|
| Strong Oxidizing Agents | 2,3-Dimethyl-1,4-dinitrobenzene |
| Milder Oxidizing Agents | 2,3-Dimethyl-4-nitro-nitrosoaniline |
| Dimethyldioxirane (on N-alkylated analog) | N-Oxide derivative |
Reduction Reactions and Products
The most common transformation of this compound is the reduction of its nitro group. This reaction yields the highly useful diamine, 2,3-dimethyl-1,4-benzenediamine (also known as 2,3-dimethyl-4-phenylenediamine).
This reduction is a critical step in the synthesis of various fine chemicals, dyes, and pharmaceuticals. airccse.com The reaction can be carried out using several methods:
Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas (H₂) and a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. rasayanjournal.co.inairccse.commdpi.com Continuous-flow hydrogenation systems, such as the H-cube reactor which generates hydrogen in situ, offer a safe and high-yielding alternative to batch hydrogenation. rsc.org
Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can also be used to reduce the nitro group to an amine. Historically, metals like iron, tin, or zinc in acidic media were used, but these methods often generate significant inorganic waste. airccse.com
Table 3: Common Reagents for the Reduction of this compound
| Reagent/System | Product | Key Features |
|---|---|---|
| H₂ / Pd/C | 2,3-Dimethyl-1,4-benzenediamine | High efficiency, clean reaction. airccse.com |
| Raney Nickel / H₂ | 2,3-Dimethyl-1,4-benzenediamine | Effective, catalyst is reusable. rasayanjournal.co.in |
| Sodium Borohydride (NaBH₄) | 2,3-Dimethyl-1,4-benzenediamine | Common laboratory reducing agent. |
Nucleophilic Aromatic Substitution Reactions
The presence of the strongly electron-withdrawing nitro group at the C-4 position activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). youtube.comscribd.com In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comscribd.com
For an SNAr reaction to occur on this compound itself, the amino group (-NH₂) would have to act as a leaving group, which is generally unfavorable. However, substitution reactions are readily observed on derivatives. For example, in 6-bromo-2,3-dimethyl-4-nitroaniline, the bromine atom serves as a good leaving group and can be displaced by various nucleophiles.
A plausible, though not explicitly documented, SNAr reaction for this compound could be its hydrolysis under harsh conditions (e.g., strong base and high temperature) to form 2,3-Dimethyl-4-nitrophenol . nih.govbeilstein-journals.org In this hypothetical reaction, the hydroxide (B78521) ion (OH⁻) would act as the nucleophile, displacing the amino group. The strong activation provided by the para-nitro group makes such a substitution feasible. youtube.com
Derivatization Strategies for Functionalization
This compound is a versatile chemical intermediate utilized in the synthesis of a variety of more complex molecules, including dyes, pigments, and pharmaceuticals. Its chemical reactivity is dictated by the interplay of its three substituent groups: the electron-donating amino (-NH2) group and the two methyl (-CH3) groups, and the electron-withdrawing nitro (-NO2) group. These groups influence the molecule's participation in a range of reactions, enabling its functionalization.
Azo dyes, characterized by the functional group (-N=N-), are a significant class of synthetic colorants. nih.gov Their synthesis is most commonly achieved through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or another aromatic amine. nih.govunb.ca
This compound can serve as the primary aromatic amine in this sequence. The process begins with diazotization, where the amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. unb.camdpi.comlkouniv.ac.in The electron-withdrawing nitro group on the aniline ring reduces the nucleophilicity of the amino nitrogen, which can make diazotization more challenging compared to unsubstituted aniline. lkouniv.ac.in
Once formed, the 2,3-dimethyl-4-nitrobenzenediazonium salt is a weak electrophile that can react with activated aromatic compounds (coupling components) to form highly colored azo compounds. lkouniv.ac.in The choice of coupling partner and the pH of the reaction medium are critical for directing the reaction and determining the final color of the dye. unb.calkouniv.ac.in For instance, coupling reactions with phenols are typically carried out in mildly alkaline conditions (pH 8-11), while coupling with aromatic amines occurs in weakly acidic to neutral media. lkouniv.ac.in
The general scheme for the formation of an azo dye from this compound is as follows:
Diazotization: this compound is reacted with NaNO₂/H₂SO₄ at 0-5°C to form 2,3-dimethyl-4-nitrobenzenediazonium sulfate (B86663). miracosta.edu
Coupling: The diazonium salt is then added to a solution of a coupling component, such as N,N-dimethylaniline or 2-naphthol, to yield the final azo dye. unb.camiracosta.edu
Alternative, environmentally friendlier "green" methods are also being explored, such as solid-state diazotization and coupling reactions using p-toluenesulfonic acid as a catalyst, which avoids the use of strong inorganic acids and toxic solvents. icrc.ac.ir
The benzene ring of this compound can undergo further electrophilic aromatic substitution, although its reactivity is complex. The amino group is a powerful activating group and is ortho-, para-directing, while the nitro group is a strong deactivating group and is meta-directing. ulisboa.pt The two methyl groups are weakly activating and ortho-, para-directing. The ultimate position of substitution for an incoming electrophile is determined by the combined directing and activating/deactivating effects of these groups, as well as steric hindrance.
A key example is the bromination of this compound. When treated with bromine (Br₂) in acetic acid, the substitution occurs at the C-6 position, which is ortho to the activating amino group and meta to the deactivating nitro group, yielding 6-bromo-2,3-dimethyl-4-nitroaniline. The methyl groups at positions 2 and 3 provide steric hindrance that helps to minimize competing bromination at other positions.
Table 1: Regioselectivity in the Bromination of this compound
| Reactant | Reagent | Product | Position of Substitution | Rationale |
|---|
Sulfonation is another potential electrophilic aromatic substitution reaction, typically carried out with fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com The electrophile, SO₃ or HSO₃⁺, attacks the aromatic ring. masterorganicchemistry.com For this compound, the position of sulfonation would be influenced by the existing substituents, likely favoring the position ortho to the strongly activating amino group.
The nitrogen atom of the amino group in this compound is nucleophilic and can readily undergo alkylation and acylation reactions.
N-Alkylation involves the reaction of the aniline with an alkylating agent, such as an alkyl halide, to form secondary or tertiary amines. For example, p-nitroaniline has been shown to undergo di-N-alkylation in the presence of powdered potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO). oup.com Similarly, N-alkylation of various amines can be achieved using dimethyl carbonate (DMC) as an alkylating source over a catalyst. nih.gov The reductive alkylation of nitroanilines with ketones in the presence of a hydrogenation catalyst is another method to produce N,N'-dialkylphenylenediamines. google.com For this compound, reaction with benzyl (B1604629) chloride in the presence of a base yields N-benzyl-2-methyl-4-nitroaniline.
N-Acylation is the reaction of the aniline with an acylating agent, like an acid anhydride or an acyl chloride, to form an amide. For instance, 2-methyl-6-nitroaniline (B18888) is traditionally synthesized by first protecting the amino group of 2-toluidine via N-acylation with acetic acid, followed by nitration and hydrolysis. researchgate.net This protection strategy is common because the acetamido group (-NHCOCH₃) is less activating than the amino group, allowing for better control of subsequent reactions like nitration. magritek.com Acetylation of 2,5-dimethyl-4-nitroaniline (B186552) with acetic anhydride yields N-(2,5-dimethyl-4-nitrophenyl)acetamide. The regioselectivity of these reactions is straightforward, as they occur at the nitrogen atom of the amino group.
Table 2: Examples of N-Alkylation and N-Acylation Products
| Starting Material | Reagent | Product Name | Reaction Type |
|---|---|---|---|
| This compound | Benzyl chloride | N-benzyl-2-methyl-4-nitroaniline | N-Alkylation |
| 2,5-Dimethyl-4-nitroaniline | Acetic anhydride | N-(2,5-Dimethyl-4-nitrophenyl)acetamide | N-Acylation |
The choice of solvent can significantly influence the outcome of a chemical reaction, affecting reaction rates, equilibria, and even the nature of the products formed—a phenomenon known as chemoselectivity. Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees. researchgate.net
In the context of substituted anilines, solvent effects can direct a reaction towards one functional group over another. For example, a study on N-alkyl anilines using tert-butyl nitrite showed that the reaction could be controlled to favor either N-dealkylation-N-nitrosation or C-nitration depending on the solvent. rsc.org Specifically, for N,N-dimethylaniline, using tert-butyl nitrite in tert-butanol (B103910) (t-BuOH) resulted in a mixture of the N-nitrosation product and the C-4 nitrated product (N,N-dimethyl-4-nitroaniline). rsc.org
Another example is the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines, where an alcohol can serve as both the reagent and the solvent in a nucleophilic aromatic substitution reaction under basic conditions. uj.edu.pl This approach avoids less environmentally friendly solvents like DMF or DMSO. uj.edu.pl The rate of Cope elimination reactions has also been shown to be highly dependent on the solvent, with aprotic solvents like THF and DMSO leading to million-fold rate accelerations compared to water, primarily by destabilizing the reactant through poorer solvation. researchgate.net
While specific studies detailing solvent-controlled chemoselectivity for this compound are not prevalent, the principles derived from similar systems are applicable. The polarity, proticity, and coordinating ability of the solvent can be manipulated to selectively target either the amino group or the aromatic ring for various transformations, thereby enhancing the synthetic utility of this compound.
Advanced Spectroscopic Characterization and Structural Analysis
Spectroscopic Techniques for Elucidating Molecular Structure
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2,3-Dimethyl-4-nitroaniline, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The electron-donating amino group and the electron-withdrawing nitro group significantly influence the chemical shifts of the aromatic protons.
Aromatic Protons (H-5 and H-6): Two signals are anticipated in the aromatic region of the spectrum. The proton at the C-5 position, being adjacent to the electron-withdrawing nitro group, would appear at a downfield chemical shift. The proton at the C-6 position, ortho to the amino group, would be expected at a relatively upfield position. These two protons would likely appear as doublets due to coupling with each other.
Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift can vary depending on the solvent and concentration.
Methyl Protons (-CH₃): Two distinct singlets are predicted for the two methyl groups at the C-2 and C-3 positions, as they are in different chemical environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H-5 | Downfield (e.g., 7.5-8.0) | Doublet (d) |
| Aromatic H-6 | Upfield (e.g., 6.5-7.0) | Doublet (d) |
| Amine (-NH₂) | Variable | Broad Singlet (br s) |
| Methyl (-CH₃) | ~2.1-2.4 | Singlet (s) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two methyl carbons.
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the nitro group (C-4) is expected to be the most deshielded, appearing at a significant downfield shift. Conversely, the carbon atom bonded to the amino group (C-1) would be shifted upfield. The carbons bearing the methyl groups (C-2 and C-3) and the unsubstituted aromatic carbons (C-5 and C-6) will have intermediate chemical shifts.
Methyl Carbons: The two methyl carbons will appear as distinct signals in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 (-NO₂) | ~145-155 |
| C-1 (-NH₂) | ~140-150 |
| C-2 (-CH₃) | ~120-130 |
| C-3 (-CH₃) | ~120-135 |
| C-5 | ~115-125 |
| C-6 | ~110-120 |
| C-Methyl | ~15-20 |
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. The spectra of this compound are characterized by absorption bands corresponding to the vibrations of the N-H, N-O, C-H, and C=C bonds.
N-H Vibrations: The amino group typically shows two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching.
NO₂ Vibrations: The nitro group is characterized by two strong absorption bands. The asymmetric stretching vibration appears in the 1570–1485 cm⁻¹ region, while the symmetric stretching vibration is found between 1370–1320 cm⁻¹. globalresearchonline.net
C-H Vibrations: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C-H stretching from the methyl groups appears in the 2850-3000 cm⁻¹ range.
Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically occur in the 1400-1600 cm⁻¹ region.
Table 3: Key IR/Raman Vibrational Assignments for this compound
| Frequency Range (cm⁻¹) | Vibrational Assignment | Intensity |
|---|---|---|
| 3300 - 3500 | N-H Asymmetric & Symmetric Stretching | Medium |
| 3000 - 3100 | Aromatic C-H Stretching | Medium-Weak |
| 2850 - 3000 | Aliphatic C-H Stretching (Methyl) | Medium |
| ~1600 | N-H Scissoring (Bending) | Medium |
| 1570 - 1485 | NO₂ Asymmetric Stretching | Strong |
| 1450 - 1600 | Aromatic C=C Ring Stretching | Medium-Strong |
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by a strong absorption band in the near-UV to visible region. This absorption is attributed to an intramolecular charge transfer (ICT) from the electron-donating amino group (the "push" group) to the electron-withdrawing nitro group (the "pull" group). ulisboa.pt
This electronic excitation is primarily a π → π* transition, which involves promoting an electron from a π bonding orbital to a π* antibonding orbital. The presence of both donor and acceptor groups on the benzene (B151609) ring extends the conjugation and shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). For the related compound 2-methyl-4-nitroaniline (B30703), the λmax is observed at 361 nm. nih.gov A similar absorption maximum is expected for this compound, likely in the range of 360-400 nm. nih.govresearchgate.net
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 166.18 g/mol . nih.gov
In the mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 166. The fragmentation of the molecular ion can proceed through several pathways, providing clues to its structure.
Loss of a Methyl Radical: A common fragmentation is the loss of a methyl radical (•CH₃, mass of 15), which would result in a fragment ion at m/z 151.
Loss of a Nitro Group: The cleavage of the C-N bond can lead to the loss of a nitro group (•NO₂, mass of 46), producing a significant peak at m/z 120.
Loss of Nitric Oxide: A rearrangement followed by the loss of nitric oxide (NO, mass of 30) could yield a fragment at m/z 136.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Lost Neutral Fragment |
|---|---|---|
| 166 | [C₈H₁₀N₂O₂]⁺ (Molecular Ion) | - |
| 151 | [M - CH₃]⁺ | •CH₃ |
| 136 | [M - NO]⁺ | NO |
Proton NMR (¹H NMR) Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Crystallographic Studies and Solid-State Structure
The solid-state architecture of this compound and its derivatives is dictated by a delicate balance of intermolecular forces, which in turn influences the molecular conformation. Crystallographic studies, particularly X-ray diffraction, provide precise details about the three-dimensional arrangement of molecules in the crystal lattice.
X-ray Diffraction Analysis of this compound and its Derivatives
The crystal data for this derivative reveals a monoclinic system with the space group P21/c. nih.gov The unit cell parameters and other crystallographic details are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₄N₂O₂ |
| Formula Weight (g/mol) | 254.28 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.1234 (7) |
| b (Å) | 7.6898 (5) |
| c (Å) | 17.0124 (11) |
| β (°) | 101.987 (3) |
| Volume (ų) | 1294.00 (15) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.294 |
In other related compounds, such as N,N-dimethyl-4-nitroaniline, X-ray diffraction studies have also been crucial in determining their crystal structures. For instance, N,N-dimethyl-4-nitroaniline crystallizes in the polar point group 2 with the space group P21. mdpi.comresearchgate.net The crystallinity and orientation of such derivatives are often studied using powder X-ray diffraction (XRD) techniques. mdpi.com
Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound and its derivatives is significantly influenced by a variety of intermolecular interactions, primarily hydrogen bonding and π-π stacking.
Hydrogen Bonding: In many nitroaniline derivatives, intermolecular N-H···O hydrogen bonds play a crucial role in the formation of the crystal lattice. acs.org For example, in 2,4-dinitro-N-methylaniline, molecules form chains via N-H···O interactions. researchgate.net Similarly, 2-methyl-4-nitroaniline molecules act as both donors and acceptors of N-H···O hydrogen bonds, leading to a three-dimensional framework. researchgate.net The strength of these hydrogen bonds can be substantial, with interaction energies reaching up to 5.59 kcal/mol in compounds like 4-methyl-3-nitroaniline. In derivatives where the amino group is secondary, such as N-(n-decyl)-4-nitroaniline, intermolecular N-H···O hydrogen bonds are also a dominant feature in the crystal packing. nih.gov
π-π Stacking: Aromatic π-π stacking interactions are also prevalent in the crystal structures of these compounds. In 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline, molecules interact through aromatic π-π stacking with centroid-centroid separations of 3.8158 (14) Å and 3.9139 (14) Å. nih.gov In other nitroaniline derivatives, a variety of stacking geometries are observed, including parallel displaced and T-shaped π-interactions. scispace.com These interactions contribute significantly to the stability of the crystal packing.
Conformational Analysis in the Solid State
The conformation of this compound and its derivatives in the solid state is characterized by the planarity of the aromatic ring and the orientation of the substituent groups.
In the derivative 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline, the two aromatic rings are not coplanar, exhibiting a dihedral angle of 24.52 (5)°. nih.gov The nitro group, however, is nearly coplanar with its attached benzene ring, with a dihedral angle of 9.22 (16)°. nih.gov
In the parent N,N-dimethyl-4-nitroaniline, the aromatic ring, nitro group, and dimethylamino group are each planar, but the entire molecule is not perfectly coplanar. iucr.org The nitro group is slightly rotated out of the aromatic plane. iucr.org The degree of planarity can be influenced by the substitution pattern. For instance, in derivatives of N,N-dimethyl-4-nitroaniline with a substituent in the ortho-position, the dimethylamino group is found to be considerably twisted with respect to the plane of the ring. researchgate.net In contrast, for meta-substituted molecules, this group tends to be planar. researchgate.net
The conformation of these molecules in the solid state is a result of minimizing steric hindrance while maximizing favorable intermolecular interactions within the crystal lattice.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemical research, providing a detailed understanding of molecular structure and properties based on the principles of quantum mechanics. For 2,3-Dimethyl-4-nitroaniline, these calculations can predict its three-dimensional shape, the distribution of electrons, and its interaction with electromagnetic fields.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. acs.orgthaiscience.info It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex molecules. DFT calculations can predict a wide range of properties, including molecular geometry, orbital energies, and vibrational frequencies. researchgate.netfountainjournals.com
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached.
The introduction of two methyl groups adjacent to each other and ortho to the nitro and amino groups, respectively, introduces significant steric strain. This strain influences the planarity of the benzene (B151609) ring and the orientation of the functional groups. In related molecules like N,N-dimethyl-4-nitroaniline, the dimethylamino group has been found to have a trigonal-pyramidal configuration and is twisted with respect to the plane of the benzene ring when substituents are in the ortho position. researchgate.net A similar deviation from planarity would be expected for the amino and nitro groups in this compound to relieve steric hindrance between the methyl groups and the adjacent functional groups.
Table 1: Representative Optimized Geometrical Parameters for Related Nitroaniline Compounds (Calculated via DFT) Note: Data for this compound is not available in the cited literature; data for 4-nitroaniline (B120555) and bis(3-nitroanilinium) sulfate (B86663) are provided for illustrative purposes.
| Parameter | Compound | Method | Calculated Value | Reference |
|---|---|---|---|---|
| C-C Bond Length (ring) | bis(3-nitroanilinium) sulfate | B3LYP/6-311++G(d,p) | 1.389-1.420 Å | asianpubs.org |
| C-N (amino) Bond Length | 4-nitroaniline | B3LYP/6-311++G(d,p) | 1.373 Å | researchgate.net |
| C-N (nitro) Bond Length | 4-nitroaniline | B3LYP/6-311++G(d,p) | 1.464 Å | researchgate.net |
| N-O (nitro) Bond Length | 4-nitroaniline | B3LYP/6-311++G(d,p) | 1.241 Å | researchgate.net |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. thaiscience.inforesearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net
In nitroaniline derivatives, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation. For this compound, the electron-donating character of the two methyl groups would be expected to raise the energy of the HOMO, while the nitro group strongly lowers the LUMO energy.
The HOMO-LUMO gap can be calculated using DFT methods. For example, in the parent 4-nitroaniline molecule, the HOMO-LUMO gap was calculated to be 4.24 eV using the B3LYP/6-311++G(d,p) method. researchgate.net The precise gap for this compound would be influenced by the steric and electronic effects of the two methyl groups.
Table 2: Calculated Frontier Orbital Energies and Related Parameters for 4-Nitroaniline Note: This data is for the parent compound 4-nitroaniline and serves as an illustrative example.
| Parameter | Method | Value (eV) | Reference |
|---|---|---|---|
| EHOMO | B3LYP/6-311G(d,p) | -6.7593 | thaiscience.info |
| ELUMO | B3LYP/6-311G(d,p) | -2.8686 | thaiscience.info |
| Energy Gap (ΔE) | B3LYP/6-311G(d,p) | 3.8907 | thaiscience.info |
| Ionization Potential (I) | B3LYP/6-311G(d,p) | 6.7593 | thaiscience.info |
| Electron Affinity (A) | B3LYP/6-311G(d,p) | 2.8686 | thaiscience.info |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.orgresearchgate.net The MEP surface plots color-coded values of the electrostatic potential onto the molecule's electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be located on the oxygen atoms of the nitro group. rsc.org
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group are typically the most electropositive sites. rsc.org
Neutral Regions (Green): These areas have a near-zero potential and are often associated with the carbon atoms of the phenyl ring.
MEP analysis for the related N,N-dimethyl-4-nitroaniline molecule, calculated at the B3LYP/6-31G+(d) level, confirms that a negative electrostatic potential is concentrated on the oxygen atoms of the NO₂ group, while a positive potential is found around the hydrogen atoms. rsc.org A similar distribution is anticipated for this compound, guiding its intermolecular interactions and reactivity.
Theoretical vibrational frequency calculations can predict a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes and their corresponding frequencies can be determined. These calculated spectra can then be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions.
DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been shown to reproduce experimental vibrational wavenumbers with good accuracy for related molecules like 4-nitroaniline and 2,6-Dimethyl-4-nitrophenol, especially when a scaling factor is applied to account for anharmonicity and basis set deficiencies. researchgate.net For this compound, key vibrational modes would include N-H stretching of the amino group, asymmetric and symmetric stretching of the NO₂ group, and various C-H and C-C stretching and bending modes of the substituted phenyl ring.
Ab initio (Latin for "from the beginning") molecular orbital calculations are based entirely on first principles of quantum mechanics, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate results, though often at a greater computational expense than DFT.
Ab initio calculations have been performed on a series of N,N-dimethyl-4-nitroaniline derivatives to study their molecular and crystal structures. researchgate.net Furthermore, calculations using the G3(MP2)//B3LYP composite method, an ab initio based approach, were conducted on N,N-dimethyl-4-nitroaniline to determine its thermodynamic properties. researchgate.netup.pt Such methods could be applied to this compound to obtain a highly accurate description of its electronic structure, ionization potential, and electron affinity, corroborating and refining the results from DFT studies. These calculations are particularly valuable for understanding intramolecular distortions caused by steric effects, which are expected to be significant in this molecule. wiley.com
Molecular Electrostatic Potential (MEP) Analysis
Theoretical Prediction of Spectroscopic Data
The theoretical prediction of spectroscopic data is a powerful tool for interpreting experimental spectra and understanding the vibrational and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are central to these investigations. grafiati.com
For nitroaniline derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G* or 6-311G(d,p), have been successfully employed to predict molecular geometries and normal mode vibrations. nih.govresearchgate.net These computational results allow for the assignment of bands in experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. nih.gov The agreement between the calculated and observed spectra serves as a validation of the computational model. nih.gov
Table 1: Common Computational Methods for Spectroscopic Prediction
| Computational Method | Application | Predicted Properties | Relevant Basis Sets |
|---|---|---|---|
| Density Functional Theory (DFT) | Vibrational Spectroscopy | Geometries, Harmonic Frequencies (IR/Raman) | 6-31G*, 6-311G(d,p), 6-31++G(d,p) grafiati.comnih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic Spectroscopy | UV-Vis Spectra, Excitation Energies, λmax | 6-311G(d,p), 6-311++G(d,p) grafiati.comresearchgate.net |
| Hartree-Fock (HF) | Vibrational Spectroscopy | Geometries, Frequencies (often less accurate than DFT) | 6-311G(d,p) researchgate.net |
Molecular Dynamics and Simulation Studies
Molecular dynamics and simulation studies investigate the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. While specific simulation studies for this compound are not widely documented, research on its isomer, 2-methyl-4-nitroaniline (B30703) (MNA), provides valuable analogous insights. aip.org
Studies on MNA have revealed the presence of "dynamical disorder" in the crystalline state, which refers to thermally activated motions of molecular fragments. aip.org Using variable-temperature FT-IR spectroscopy combined with quantum chemical calculations, researchers have estimated the activation energies for the reorientation of the amine (-NH₂), nitro (-NO₂), and methyl (-CH₃) groups. aip.org These simulations depend on understanding the strengths of intermolecular forces, such as hydrogen bonds, which constrain molecular motion. aip.org
Table 2: Calculated Activation Energies for Group Reorientations in 2-Methyl-4-nitroaniline (MNA)
| Molecular Group | Activation Energy (kJ/mol) | Method of Study |
|---|---|---|
| Amine (-NH₂) Group | Estimated from spectroscopic changes | FT-IR Spectroscopy |
| Nitro (-NO₂) Group | Estimated from spectroscopic changes | FT-IR Spectroscopy |
| Methyl (-CH₃) Group | Estimated from spectroscopic changes | FT-IR Spectroscopy |
Note: This data is for the isomer 2-methyl-4-nitroaniline and serves as a model for the types of dynamics that could be studied in this compound. aip.org
Modeling of Reaction Mechanisms and Kinetics
Theoretical modeling is crucial for mapping out potential energy surfaces and determining the most likely pathways for chemical reactions. This includes distinguishing between different mechanistic classes, such as concerted, electrophilic, and radical reactions.
Aromatic amines are known to undergo electrophilic substitution reactions. nowgongcollege.edu.in Computational modeling helps to determine whether these reactions proceed stepwise through intermediates or via a single, concerted transition state.
A relevant study on the oxidation of para-substituted N,N-dimethylanilines by dimethyldioxirane (B1199080) provides a clear example of a concerted mechanism. rsc.orgrsc.org The research, which compared reaction rates and applied the Hammett relationship, found that all data were consistent with a concerted electrophilic mechanism. rsc.orgrsc.org Crucially, the study reported no evidence to support the involvement of free radical or electron transfer intermediates in this specific oxidation reaction. rsc.orgrsc.org Kinetic studies showed a dramatic acceleration of the reaction rate in water compared to acetone, a finding that can be rationalized through computational models of the transition state. rsc.orgrsc.org
Table 3: Kinetic Data for the Oxidation of N,N-Dimethyl-4-nitroaniline
| Solvent | Pseudo First-Order Rate Constant (s⁻¹) |
|---|---|
| Acetone | 6.3 × 10⁻³ |
| Water | 5.86 |
Note: This data is for the related compound N,N-dimethyl-4-nitroaniline, illustrating kinetic findings from a study of a concerted electrophilic reaction. rsc.orgrsc.org
Free radical reactions, characterized by initiation, propagation, and termination steps, represent another major class of mechanisms. lumenlearning.com Computational studies can model the formation and stability of radical intermediates.
Research on the photoinduced demethylation of the related compound N,N-dimethyl-4-nitroaniline shows that upon photoexcitation, the molecule can undergo reactions involving radical intermediates. nih.gov Time-resolved UV-vis spectroscopy identified a transient species attributed to a carbon-centered radical, H₂*C(CH₃)N-C₆H₄-NO₂. nih.gov In a separate pathway, an electron transfer reaction was observed between the triplet state of the nitroaniline derivative and triethylamine, leading to the formation of a radical anion. nih.gov
Additionally, some well-established synthetic reactions are now understood to proceed via radical and electron transfer mechanisms. The Sandmeyer reaction, which converts an aromatic amine to a variety of other functional groups via a diazonium salt, is a prominent example of a radical-nucleophilic aromatic substitution. lumenlearning.com The mechanism is initiated by a one-electron transfer from a copper(I) catalyst, which generates an aryl radical and releases nitrogen gas. lumenlearning.com
Research Applications and Advanced Materials
Role as a Synthetic Intermediate in Organic Chemistry
2,3-Dimethyl-4-nitroaniline is principally utilized as a versatile intermediate in organic synthesis. Its structure is amenable to various chemical transformations, making it a valuable building block for creating more complex molecules with specific functionalities. cymitquimica.comsolubilityofthings.com The presence of the nitro and amino groups allows for a range of reactions, including reduction of the nitro group to form a diamine or diazotization of the amino group for subsequent coupling reactions.
Precursor for Dyes and Pigments
The compound is a well-established precursor in the synthesis of dyes and pigments. cymitquimica.comsolubilityofthings.com The aromatic amine structure is fundamental to the chemistry of many colorants, particularly azo dyes, which are formed through the coupling of a diazotized aromatic amine with another aromatic compound. imrpress.com The specific substitution pattern of this compound can be leveraged to produce vibrant colorants with desired properties for use in industries such as textiles and coatings. Structurally related compounds like 4,6-Dimethyl-2-nitroaniline are also used as precursors in dye synthesis. guidechem.com
Building Block for Pharmaceuticals and Agrochemicals
In addition to dyes, this compound serves as a foundational component in the development of biologically active molecules for the pharmaceutical and agricultural sectors. guidechem.comsolubilityofthings.com Its derivatives are investigated for various therapeutic and practical applications. chemicalbook.com The compound's framework is incorporated into larger, more complex structures designed to interact with biological targets. For instance, in the agricultural industry, it is involved in creating pesticides and antioxidants.
Synthesis of Proton Pump Inhibitors (e.g., Lansoprazole, Rabeprazole)
While aromatic amines and nitro compounds are crucial in pharmaceutical synthesis, the direct synthetic routes to widely used proton pump inhibitors such as Lansoprazole and Rabeprazole originate from a structurally related but distinct pyridine-based intermediate. google.comgoogle.com The key starting material for these drugs is typically 2,3-dimethylpyridine, which undergoes oxidation and subsequent nitration to yield 2,3-Dimethyl-4-nitropyridine-N-oxide . google.comjocpr.comenaldrugs.com This pyridine (B92270) derivative, not the aniline (B41778), is the direct precursor that is further modified to build the final drug molecules. google.comingentaconnect.com For example, the synthesis of Rabeprazole involves the reaction of 4-nitro-2,3-dimethylpyridine-1-oxide with other reagents. ingentaconnect.com Similarly, the synthesis of Lansoprazole intermediates also begins with 2,3-dimethylpyridine. google.com
Intermediate in the Production of Advanced Materials
The utility of this compound extends to materials science, where its solid-state properties are of interest. While direct applications are specialized, its derivatives are used in creating new materials. The related compound, 6-Bromo-2,3-dimethyl-4-nitroaniline, is employed as an intermediate in the production of polymers and resins, suggesting that the underlying molecular scaffold is valuable for developing advanced materials with specific functionalities.
Applications in Medicinal Chemistry and Biological Research
The structural motifs present in this compound are of significant interest in medicinal chemistry and for the investigation of biological pathways.
Enzyme Inhibition Studies
Derivatives of this compound and similar molecules are utilized in the study of enzyme inhibition. The brominated analog, 6-Bromo-2,3-dimethyl-4-nitroaniline, is used in research to probe protein interactions and can act as a pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. The inhibitory mechanism often involves the compound binding to the active or allosteric sites of an enzyme, thereby modulating its function.
Furthermore, a study reported using the closely related compound 2-methyl-4-nitroaniline (B30703) as a component in a pyridine-catalyzed reaction to detect the presence of toxic halogenated organic compounds. researchgate.net The detection method relies on the inhibitory effect of these halogenated compounds on the reaction itself. researchgate.net In a broader context, various phosphoramidates synthesized from p-nitroaniline have been studied as reversible inhibitors of human acetylcholinesterase, a key enzyme in the nervous system. tandfonline.com
Protein Interaction Studies
Derivatives of nitroaniline are instrumental in the study of molecular interactions with biological targets like enzymes and proteins. For instance, the discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) as a potent and selective inhibitor of SIRT6, a histone deacetylase, highlights the therapeutic potential of this class of compounds. This specific derivative demonstrated an IC50 value of 4.93 μM against SIRT6 and was selective against other histone deacetylases (HDACs) like SIRT1-3 and HDAC1-11. nih.gov Its binding affinity was confirmed with KD values of 9.76 μM and 10 μM in surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays, respectively. nih.gov Such studies are crucial for understanding cellular processes and developing targeted therapeutic agents. The ability of the nitro group to be bioreduced in microbial cells can lead to reactive intermediates that damage cellular components, a mechanism explored for antimicrobial applications.
Investigation in Drug Development
The this compound scaffold and its isomers are valuable precursors in drug discovery and development. Their chemical structure allows for various modifications, leading to the synthesis of molecules with specific therapeutic functions. For example, researchers have designed and synthesized pleuromutilin (B8085454) derivatives incorporating 2-methyl-4-nitroaniline side chains, which have shown promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Furthermore, nitroaniline derivatives are investigated for their potential to generate nitric oxide (NO) upon irradiation, which has therapeutic benefits in treating certain diseases. google.com The development of new SIRT6 inhibitors based on a 1-phenylpiperazine (B188723) skeleton, such as 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has provided a promising lead compound for discovering drugs to treat type 2 diabetes. nih.gov In a mouse model, this compound was shown to increase the levels of glucose transporter GLUT-1, leading to reduced blood glucose. nih.gov These examples underscore the role of nitroaniline derivatives as versatile building blocks in medicinal chemistry. nih.govchemicalbook.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For nitro-p-phenylenediamine derivatives, research has shown that the type and position of substituents on the benzene (B151609) ring are critical factors in determining their mutagenic activity. nih.gov
A study investigating 20 different p-phenylenediamine (B122844) derivatives found that the introduction of two methyl groups to 4-amino-3-nitroaniline significantly reduced its mutagenic activity. nih.gov Specifically, 4-amino-3-nitro-2,5-dimethylaniline was only weakly mutagenic, and 4-amino-3-nitro-2,6-dimethylaniline (B13780708) was nonmutagenic in Salmonella typhimurium. nih.gov In contrast, derivatives with substituents at the C6 position were the most mutagenic. nih.gov These findings demonstrate that minor structural modifications, such as the number and location of methyl groups, can profoundly alter the biological properties of the molecule, providing a clear basis for designing safer compounds. nih.gov The mutagenic activity or inactivity of these compounds appears to depend on both the chemical groups present and their specific positions on the molecule. nih.gov
Advanced Material Science Applications
Non-linear Optical (NLO) Properties of Derivatives
Nitroaniline derivatives are a cornerstone in the field of non-linear optical (NLO) materials due to their significant molecular hyperpolarizability. This property arises from their "push-pull" electronic structure, where an electron-donating group (like an amino group) and an electron-accepting group (the nitro group) are connected by a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer, leading to large second-order NLO responses.
N,N-dimethyl-4-nitroaniline is frequently used as a reference chromophore in studies of NLO properties. researchgate.net Research on various donor- and acceptor-substituted aromatic compounds has quantified the second-order microscopic nonlinear-optical susceptibilities (β). A dispersion correction is often applied to obtain β₀, a value that allows for clearer comparison by factoring out the effects of the first excited state's dispersion. optica.org For instance, 2-methyl-4-nitroaniline is a well-studied NLO material with a significant NLO response. nih.gov The development of new derivatives, such as 2,6-dibromo-N-methyl-4-nitroaniline (DBNMNA), continues to expand the library of organic NLO crystals with unique properties. cambridge.org
| Compound | μ (Debye) | Eng (eV) | β (10-30 esu) | β0 (10-30 esu) | Source |
|---|---|---|---|---|---|
| p-nitroaniline | 6.2 | 4.09 | 34.5 | 16.9 | optica.org |
| N,N-dimethyl-p-nitroaniline | 6.9 | 3.28 | 105 | 44.8 | optica.org |
Piezoelectric and Superplastic Properties of Organic Crystals
Remarkable mechanical properties have been discovered in the organic crystals of nitroaniline derivatives, particularly N,N-dimethyl-4-nitroaniline (NNDM4NA). This compound forms piezoelectric organic crystals that also exhibit unprecedented superplastic and superelastic behavior. researchgate.netmdpi.comnih.gov Superplasticity, the ability to undergo very large elongation during deformation, was confirmed in single crystals of NNDM4NA, which can be deformed without heating. researchgate.netmdpi.com
This unique combination of properties has been harnessed by embedding NNDM4NA nanocrystals into polymer microfibers, such as poly-L-lactic acid (PLLA), using the electrospinning technique. mdpi.comnih.govresearchgate.net The resulting composite fibers exhibit an exceptionally high piezoelectric output. mdpi.comnih.gov For a small applied stress, these hybrid materials generate a significant voltage, making them promising for applications in energy harvesting and as highly sensitive mechanical sensors. mdpi.com
| Property | Value | Source |
|---|---|---|
| Applied Stress | 5.0 × 10³ Nm⁻² | mdpi.comnih.gov |
| Effective Piezoelectric Voltage Coefficient (geff) | 4.1 VmN⁻¹ | mdpi.comnih.gov |
| Young's Modulus | 55 MPa | mdpi.comnih.gov |
| Tensile Strength | 2.8 MPa | mdpi.comnih.gov |
Polymer Stabilization and Additives
Nitroaniline derivatives, such as N-Methyl-4-nitroaniline (MNA), serve as effective additives for enhancing the stability of polymers. chemicalbook.com Polymers like polyvinyl chloride (PVC) are susceptible to degradation from heat and UV radiation. chemicalbook.com The incorporation of MNA into these polymer formulations improves their thermal and UV stability, thereby extending the material's lifespan and performance in applications such as construction and electrical insulation. chemicalbook.com
Beyond stabilization, these compounds are used as additives to create functional polymer composites. As discussed previously, N,N-dimethyl-4-nitroaniline nanocrystals are embedded into polymer matrices to create advanced piezoelectric materials. mdpi.comnih.gov MNA has also been used as a stabilizer for nitrate (B79036) ester-based energetic materials, where it functions by retaining nitrogen oxides produced during decomposition. at.uachemicalbook.comresearchgate.net
Analytical Chemistry Applications
Following a comprehensive review of available scientific literature, there is no specific information detailing the application of this compound as a primary colorimetric reagent for the detection and quantification of other chemical species. While related aromatic amines, such as p-nitroaniline, are sometimes utilized in colorimetric analysis through diazotization and coupling reactions to form colored azo dyes, similar applications for this compound are not documented in the provided search results.
The typical mechanism for such colorimetric methods involves the diazotization of a primary aromatic amine, followed by its reaction with a coupling agent to produce a chromophore. The intensity of the resulting color, measured by spectrophotometry, is then correlated with the concentration of the analyte. However, specific studies employing this compound for this purpose, including details on the analytes it could detect, reaction conditions, or the spectrophotometric properties of any resulting dyes, are not available.
Therefore, a data table detailing research findings on its use as a colorimetric reagent cannot be generated at this time due to the absence of relevant research data.
Environmental and Toxicological Research Perspectives
Environmental Fate and Degradation Pathways
The environmental persistence and transformation of 2,3-Dimethyl-4-nitroaniline are influenced by a combination of physical, chemical, and biological processes. Nitroaromatic compounds, in general, are recognized for their resistance to oxidative degradation due to the electron-withdrawing nature of the nitro group and the stability of the benzene (B151609) ring. asm.org This inherent recalcitrance can lead to their persistence in soil and water systems. asm.org
Adsorption and Mobility: The movement of this compound in the environment is significantly governed by its adsorption to soil particles and clay minerals. The adsorption of nitroaromatic compounds is influenced by the type of clay mineral, with affinity increasing in the order of kaolinite (B1170537) < illite (B577164) < montmorillonite. nm.gov The presence of certain cations, such as K+ or NH4+, on the clay surface can significantly enhance the adsorption of these compounds. nm.gov This suggests that in soils with high clay content and specific cation compositions, the mobility of this compound may be limited, reducing its potential to leach into groundwater. tci-thaijo.orgresearchgate.net However, in soils with low organic carbon and clay content, it may be more mobile. tci-thaijo.org
Biodegradation: Microbial degradation is a key process in the breakdown of nitroaromatic compounds in the environment. mdpi.com While many nitroaromatic compounds are considered pollutants due to their toxicity and persistence, various microorganisms have demonstrated the ability to degrade them. asm.orgijcmas.com For instance, some bacterial strains can utilize nitroaromatic compounds as a source of carbon and nitrogen. ijcmas.comebi.ac.ukeaht.org The degradation pathways often involve the reduction of the nitro group to an amino group, which can then be further metabolized. The efficiency of biodegradation can be influenced by environmental conditions such as pH and the presence of other organic compounds. eaht.org
Photodegradation: Photodegradation can also contribute to the transformation of this compound in the environment, particularly in aqueous systems exposed to sunlight. nih.gov The rate and products of photodegradation can be influenced by factors such as pH. nih.govtandfonline.com For example, studies on similar compounds have shown that photodegradation can lead to the formation of various intermediates. nih.govmdpi.com
Toxicological Studies and Biological Implications
The toxicological profile of this compound and related nitroaromatic compounds has been a subject of research due to their potential health implications.
Mutagenicity and Potential Carcinogenicity
Studies on nitroaromatic compounds have raised concerns about their mutagenic and carcinogenic potential. The reduction of the nitro group can lead to the formation of reactive intermediates that can interact with DNA. asm.org For the related compound 4-nitroaniline (B120555), mutagenic activity has been observed in bacterial assays. uzh.ch However, in vivo studies have shown mixed results regarding its genotoxicity. uzh.ch While some nitroaromatic compounds are classified as potential carcinogens, the specific carcinogenic potential of this compound requires further investigation. uzh.ch Structural similarities to other known carcinogenic nitroanilines suggest that chronic exposure could pose a risk.
Enzyme Metabolism and Reactive Intermediates
The metabolism of nitroaromatic compounds in biological systems is a critical area of study. In vitro studies with rabbit liver microsomes have shown that 2-nitroaniline (B44862) is metabolized to 4-amino-3-nitrophenol. oecd.org The enzymatic reduction of the nitro group is a key step in the metabolism of these compounds and can lead to the formation of reactive nitroso and hydroxylamino intermediates. These intermediates are often implicated in the toxic effects of nitroaromatic compounds.
Safety Protocols and Risk Mitigation in Handling
Given the potential hazards associated with this compound, strict safety protocols are essential in laboratory and industrial settings.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing to prevent skin contact. thermofisher.comeastharbourgroup.comfishersci.com In situations where dust or aerosols may be generated, respiratory protection, such as a NIOSH/MSHA-approved respirator, is necessary. thermofisher.comeastharbourgroup.comfishersci.com
Engineering Controls: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. thermofisher.comchemicalbook.com Local exhaust ventilation is crucial to control airborne concentrations. eastharbourgroup.com
Handling and Storage: Avoid creating dust when handling the solid material. eastharbourgroup.comchemicalbook.com It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. fishersci.com
Spill and Waste Disposal: In case of a spill, all sources of ignition should be removed, and the area should be evacuated. chemicalbook.com The spilled material should be collected using spark-proof tools and placed in a suitable, closed container for disposal. chemicalbook.com Discharge into the environment must be avoided. thermofisher.comchemicalbook.com Waste disposal should be carried out in accordance with local, state, and federal regulations. thermofisher.com
First Aid Measures: In case of contact with skin or eyes, the affected area should be flushed immediately with plenty of water for at least 15 minutes. thermofisher.comcpachem.com If inhaled, the individual should be moved to fresh air. thermofisher.com If swallowed, medical attention should be sought immediately. thermofisher.comcpachem.com
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Methodologies
Future research in the synthesis of 2,3-Dimethyl-4-nitroaniline and its analogs is focused on developing more efficient, selective, and safer methods. A significant area of exploration involves moving beyond traditional nitration techniques that often employ harsh reagents like fuming nitric acid.
One promising alternative is the use of potassium nitrate (B79036) (KNO₃) in sulfuric acid. google.comgoogle.com This method has been highlighted in recent patents as a sustainable option that minimizes the emission of toxic nitrogen oxides (NOₓ). The process typically involves dissolving 2,3-dimethylaniline (B142581) in sulfuric acid at low temperatures, followed by the addition of a potassium nitrate solution. This approach not only offers environmental benefits but can also shorten reaction times and increase yields. google.comgoogle.com
Another area of interest is the development of novel reduction methods for the nitro group. The reduction of the nitro group to an amine is a key transformation, opening pathways to a wide range of other functionalized molecules, such as benzimidazoles. pcbiochemres.com Research into green and practical reduction methods, such as using thiourea (B124793) dioxide in the presence of sodium hydroxide (B78521), has shown high efficiency and the formation of environmentally benign by-products like urea. researchgate.net The use of nanocatalytic systems, particularly with silver and gold nanoparticles, is also being explored for the effective chemical reduction of related nitroanilines. researchgate.net
Advanced Material Design and Functionalization
The unique electronic and structural properties of nitroaniline derivatives make them prime candidates for the design of advanced materials. A major focus of future research is on materials with nonlinear optical (NLO) and piezoelectric properties.
Derivatives of N,N-dimethyl-4-nitroaniline are well-regarded for their NLO properties, which are crucial for applications in photonics. researchgate.net Studies combining X-ray diffraction and high-level ab initio calculations have been used to understand the structure-property relationships in these molecules. researchgate.net Future work will likely focus on synthesizing novel chromophores containing the this compound scaffold to further enhance NLO characteristics. The synthesis of related compounds like N-benzyl-2-methyl-4-nitroaniline (BNA) and dibenzyl-(2-methyl-4-nitro-phenyl)-amine (DMNPA) has led to the development of new organic NLO crystals. researchgate.net
There is also emerging interest in the piezoelectric applications of nitroaniline derivatives. Recent studies have demonstrated that embedding nanocrystals of compounds like N,N-dimethyl-4-nitroaniline into polymer microfibers can create materials with a remarkably high piezoelectric output voltage. mdpi.comresearchgate.net These hybrid materials are mechanically robust and show promise for use in energy harvesting systems and advanced sensors. mdpi.com Further research will likely explore the incorporation of this compound and its derivatives into various polymer matrices to optimize these piezoelectric properties.
In-depth Investigations into Biological Activities and Therapeutic Potential
While primarily known as a synthetic intermediate, emerging research indicates that this compound and its derivatives possess noteworthy biological activities, opening avenues for therapeutic applications.
Studies have suggested that nitroanilines may have both antimicrobial and anticancer potential. In vitro tests have shown that this compound can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The anticancer properties are thought to arise from the ability of the nitro group to undergo bioreduction within cells, creating reactive species that can damage microbial or cancer cell components. A study on various diazo derivatives of 1,3,4-oxadiazole, which included nitroaniline moieties, found that some compounds exhibited significant cytotoxic activity against MCF-7 breast cancer cells. jddtonline.info
Furthermore, halogenated derivatives like 6-Bromo-2,3-dimethyl-6-nitroaniline are being investigated in medicinal chemistry for their potential in drug development, specifically through enzyme inhibition and protein interactions. Future research will focus on synthesizing and screening libraries of this compound derivatives to identify lead compounds with enhanced potency and selectivity. The development of nanoparticle formulations is also a potential future direction to improve the delivery and efficacy of these compounds for therapeutic use. nih.gov
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is becoming increasingly vital in guiding research on this compound. This integrated approach accelerates the discovery and optimization of new materials and processes.
Computational studies, particularly using Density Functional Theory (DFT), are being employed to predict the regioselectivity of synthetic reactions, such as nitration and bromination. These theoretical calculations help in understanding the influence of resonance effects and steric factors, allowing for the optimization of reaction conditions to minimize by-product formation.
In materials science, computational methods are used to study the molecular structure of N,N-dimethyl-4-nitroaniline derivatives to understand and predict their NLO properties. researchgate.net Theoretical analysis of molecular hyperpolarizability, combined with experimental data from techniques like X-ray diffraction, provides a comprehensive understanding of structure-property relationships. researchgate.netresearchgate.net This dual approach of theoretical prediction followed by experimental validation is crucial for the rational design of new functional organic materials.
Sustainable Chemistry and Green Synthesis Initiatives
In line with the growing emphasis on environmental responsibility, a significant future research direction is the development of green and sustainable synthetic routes for this compound and its derivatives.
A key initiative is the replacement of hazardous reagents with more environmentally friendly alternatives. The use of potassium nitrate instead of fuming nitric acid for nitration is a prime example, as it reduces the production of toxic gases and simplifies the reaction setup. google.comgoogle.com Similarly, research into catalytic reduction methods aims to replace stoichiometric metal reagents with more sustainable options. researchgate.netresearchgate.net
Another facet of green chemistry is the use of eco-friendly solvents and reaction conditions. One-pot reductive cyclocondensation reactions using water as a medium have been successfully employed for the synthesis of benzimidazole (B57391) derivatives from 2-nitroanilines, showcasing a method with high atom economy and operational simplicity. pcbiochemres.com The use of micellar solutions in water has also been reported for the regioselective nitration of related dimethylanilines, representing another green chemistry approach. chemicalbook.com These strategies not only reduce the environmental impact but also often lead to safer and more cost-effective manufacturing processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
